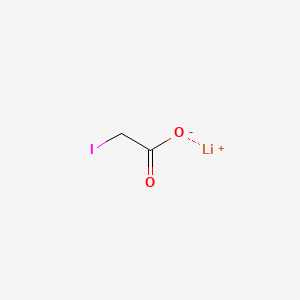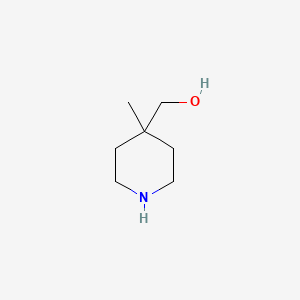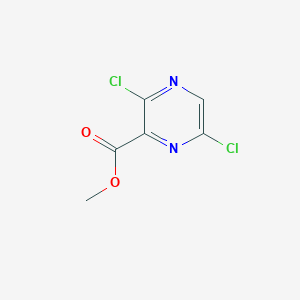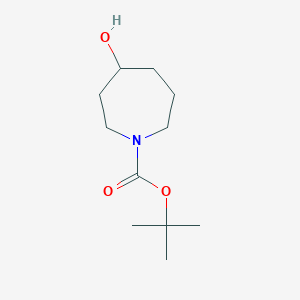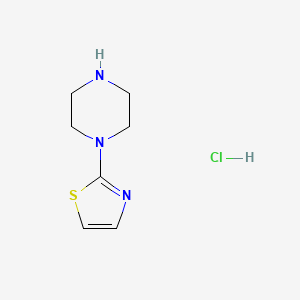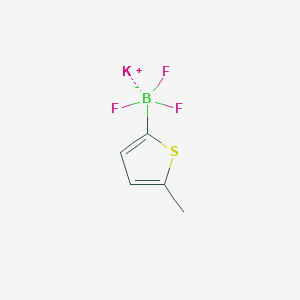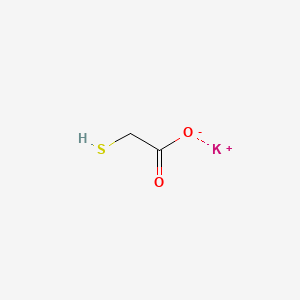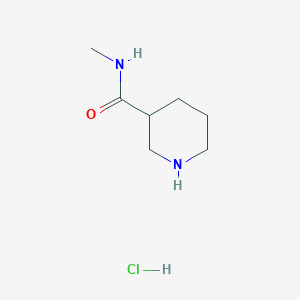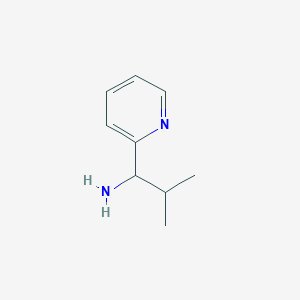![molecular formula C7H3ClN4 B1592717 4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボニトリル CAS No. 24391-41-1](/img/structure/B1592717.png)
4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボニトリル
概要
説明
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a nitrile group at the 5-position. This compound is notable for its applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors used in cancer therapy and other diseases.
科学的研究の応用
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is widely used in scientific research due to its versatility and unique structure. Its applications include:
Medicinal Chemistry: As a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: Used as a building block for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用機序
Target of Action
The primary target of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: acts as an inhibitor of the JAK family of enzymes . By inhibiting the activity of one or more of these enzymes, it interferes with the JAK-STAT signaling pathway . This disruption can lead to a variety of effects on the immune system and cellular processes .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . This pathway involves a chain of interactions between proteins in the cell, resulting in the activation of genes through a transcription process . Disruption of this pathway can lead to a variety of diseases affecting the immune system .
Result of Action
The molecular and cellular effects of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile ’s action are primarily related to its inhibitory effect on the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division, death, and tumor formation processes .
Action Environment
The action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化学分析
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It is used in the manufacture of Tofacitinib citrate . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
Cellular Effects
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a fascinating heterocyclic compound within the pyrimidine family, distinguished by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Molecular Mechanism
It is known to be involved in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the kinase family of enzymes, thereby interfering with kinase – signal transducer and activator of transcription protein (STAT) signal pathway .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Metabolic Pathways
It is known to be involved in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the kinase family of enzymes, thereby interfering with kinase – signal transducer and activator of transcription protein (STAT) signal pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a bislactam ring. The carbonyl group is then chlorinated using phosphorus oxychloride to obtain a dichloro pyrimidine ring. Subsequent oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate yields an aldehyde group, which undergoes a final reaction with ammonia to produce the target compound through a nucleophilic aromatic substitution and cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and selectivity while minimizing waste and environmental impact. The process involves using readily available raw materials and efficient reaction conditions to ensure high purity and yield. For example, the condensation of specific intermediates in the presence of catalysts and solvents under controlled temperatures and pressures is a common approach .
化学反応の分析
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling Reactions: The compound can participate in cross-coupling reactions catalyzed by palladium, forming new carbon-carbon bonds.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.
Suzuki Coupling: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Electrophilic Substitution: Reagents such as electrophiles (e.g., halogens) in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the nitrile group at the 5-position but shares the core structure.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains an additional iodine atom at the 5-position.
7H-Pyrrolo[2,3-d]pyrimidine derivatives: Various derivatives with different substituents at the 4- and 5-positions.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the chlorine and nitrile groups enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCOPCSNFUQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626071 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24391-41-1 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
